(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
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Description
Scientific Research Applications
Antifungal and Antimicrobial Properties
A compound closely related to (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione, belonging to the 1,2,4-triazole class, demonstrated potential antifungal properties. This compound, identified as L-173, was studied for its solubility in various solvents and its lipophilic delivery pathways in biological media were highlighted, indicating its potential in antifungal applications (Volkova, Levshin, & Perlovich, 2020). Furthermore, another compound structurally similar to this compound exhibited in vitro antibreast cancer and anti-inflammatory activities. This demonstrates the potential of this class of compounds in antimicrobial and anticancer therapies (Uwabagira & Sarojini, 2019).
Chemical Reactions and Derivatives
The reactivity of 3-substituted 5-arylmethylene-1,3-thiazolidine-2,4-diones with various ions, including azide and cyanide, was studied, providing insight into the chemical behavior and potential applications of these compounds in synthesizing various derivatives with different properties (Youssef, 2007).
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated as corrosion inhibitors, showing promise in protecting materials against corrosive environments. The inhibitors demonstrated increased efficiency with concentration, and their adsorption followed the Langmuir isotherm, indicating potential industrial applications in corrosion prevention (Yadav, Behera, Kumar, & Yadav, 2015).
Anticancer Activity
Spiro[Thiazolidinone-Isatin] conjugates, structurally related to the target compound, were synthesized and evaluated for their anticancer activity. This study underscores the potential of thiazolidine derivatives in developing new anticancer agents (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).
Properties
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUZZANLVJZCQR-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=CC=C2)Cl)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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